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Bis(diethyldithiocarbamato-S,S')iron

Cat. No.: B13734455
CAS No.: 15656-03-8
M. Wt: 352.4 g/mol
InChI Key: WTAJDDHWXARSLK-UHFFFAOYSA-L
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Description

Bis(diethyldithiocarbamato-S,S')iron is a coordination complex with the formula [Fe(S₂CNEt₂)₂]₂, where Et represents an ethyl group (C₂H₅) . This compound is characterized as a red solid and features a distinctive dimeric structure, consisting of a pair of pentacoordinate iron(II) centers, making it structurally related to zinc bis(dimethyldithiocarbamate) . Dithiocarbamate ligands, synthesized from secondary amines and carbon disulfide, are soft, bidentate ligands that can stabilize metals in various oxidation states . This complex serves as a versatile precursor in synthetic inorganic and materials chemistry. It reacts with a range of reagents to form mono-iron derivatives, showcasing its value in exploring diverse iron coordination environments . For instance, it adds 9,10-phenanthroline (phen) to form the octahedral complex Fe(S₂CNEt₂)₂(phen) . A significant reaction involves its use in the formation of high-valent iron complexes; it reacts with 3,4-bis(trifluoromethyl)-1,2-dithiete to yield an Fe(IV) dithiolene complex, Fe(S₂CNEt₂)₂(S₂C₂(CF₃)₂) . The compound also forms adducts with nitric oxide and carbon monoxide, yielding Fe(S₂CNEt₂)₂NO and Fe(S₂CNEt₂)₂(CO)₂, respectively . Iron dithiocarbamate complexes, in general, have found applications as herbicides and nitric oxide scavengers in medical research . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20FeN2S4 B13734455 Bis(diethyldithiocarbamato-S,S')iron CAS No. 15656-03-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

15656-03-8

Molecular Formula

C10H20FeN2S4

Molecular Weight

352.4 g/mol

IUPAC Name

N,N-diethylcarbamodithioate;iron(2+)

InChI

InChI=1S/2C5H11NS2.Fe/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2

InChI Key

WTAJDDHWXARSLK-UHFFFAOYSA-L

Canonical SMILES

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Fe+2]

Origin of Product

United States

Synthetic Methodologies and Preparation of Bis Diethyldithiocarbamato S,s Iron Complexes

General Synthetic Routes to Iron Dithiocarbamate (B8719985) Complexes

The preparation of iron dithiocarbamate complexes typically follows two main pathways: salt metathesis and oxidative addition. These methods offer versatility in accessing different iron oxidation states and coordination environments.

Salt metathesis, or double displacement, is the most common and straightforward method for synthesizing iron dithiocarbamate complexes. wikipedia.orgwikipedia.org This approach involves the reaction of an iron salt (typically a halide or sulfate) with an alkali metal salt of the dithiocarbamate ligand, such as sodium diethyldithiocarbamate (B1195824). The reaction is typically performed in a suitable solvent, leading to the precipitation of the desired iron complex and an alkali metal salt byproduct. This method is widely used for preparing iron(III) tris(dithiocarbamate) complexes. wikipedia.orgrsc.org

Oxidative addition is a fundamental reaction class in organometallic chemistry that involves the addition of a molecule to a metal center, resulting in an increase in both the metal's oxidation state and its coordination number. wikipedia.org In the context of iron dithiocarbamate synthesis, this could involve the reaction of a low-valent iron precursor, such as an iron(0) carbonyl complex, with a dithiocarbamate-derived species. For instance, the reaction of an iron carbonyl with thiuram disulfide (the oxidized dimer of the dithiocarbamate anion) would constitute an oxidative addition, where the iron center is oxidized from Fe(0) to Fe(II). This technique is crucial for creating new bonds and is a key step in many catalytic cycles. wikipedia.org

The iron(II) complex, bis(diethyldithiocarbamato-S,S')iron, exists as a dimer with the formula [Fe(S₂CNEt₂)₂]₂. wikipedia.org Its synthesis requires careful control of the reaction conditions due to the high sensitivity of iron(II) dithiocarbamates to oxidation. kcl.ac.uk The preparation typically involves the reaction of an iron(II) salt with two equivalents of a diethyldithiocarbamate salt under strictly anaerobic conditions. An alternative route involves the in situ generation from precursors like cis-[Fe(CO)₂(S₂CNR₂)₂], which readily loses its carbonyl ligands to provide the highly air-sensitive Fe(II) dithiocarbamate complex. rsc.org

Synthesis of Iron(II) this compound Derivatives

The dimeric iron(II) complex, [Fe(S₂CNEt₂)₂]₂, serves as a precursor for a variety of mono-iron derivatives through reactions that cleave the dimeric structure. wikipedia.org These reactions typically involve the addition of a new ligand to the coordination sphere of the iron center. For example, the addition of neutral donor ligands like 9,10-phenanthroline (phen) or 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) results in the formation of monomeric, six-coordinate Fe(II) complexes. wikipedia.orgresearchgate.net It also reacts with small molecules like nitric oxide (NO) and carbon monoxide (CO) to form stable nitrosyl and carbonyl adducts, respectively. wikipedia.org

ReactantResulting DerivativeReference
9,10-phenanthroline (phen)Fe(S₂CNEt₂)₂(phen) wikipedia.org
1,2-bis(diphenylphosphino)ethane (dppe)[Fe(DEDTC)₂(dppe)] researchgate.net
Nitric oxide (NO)Fe(S₂CNEt₂)₂NO wikipedia.org
Carbon monoxide (CO)Fe(S₂CNEt₂)₂(CO)₂ wikipedia.org

Synthesis of Iron(III) Tris(diethyldithiocarbamato-S,S')iron Derivatives

The iron(III) complex, tris(diethyldithiocarbamato)iron(III) or Fe(S₂CNEt₂)₃, is a well-studied, stable compound. wikipedia.org A common and efficient synthesis involves the reaction of an aqueous solution of an iron(II) salt, such as FeCl₂·4H₂O, with three equivalents of sodium diethyldithiocarbamate. kcl.ac.uk In this reaction, the initially formed iron(II) complex is readily oxidized by atmospheric oxygen to the more stable iron(III) state, resulting in the formation of the dark-colored Fe(S₂CNEt₂)₃ complex in high yield. kcl.ac.uk This complex is an octahedral coordination compound with idealized D₃ symmetry. wikipedia.org

Control of Oxidation States During Synthesis

The ability to isolate either the iron(II) or iron(III) dithiocarbamate complex is primarily dependent on the control of the reaction atmosphere. Dithiocarbamate ligands are known to stabilize metals in a wide range of oxidation states. nih.govucsb.edu

Synthesis of Iron(II) Complexes : To obtain the bis(diethyldithiocarbamato)iron(II) complex, the synthesis must be carried out under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the highly sensitive Fe(II) center. kcl.ac.ukrsc.org The use of an Fe(II) salt as the starting material is also critical.

Synthesis of Iron(III) Complexes : The synthesis of the tris(diethyldithiocarbamato)iron(III) complex is less stringent. It can be readily prepared by exposing the reaction mixture to air. kcl.ac.uk Atmospheric oxygen acts as a mild oxidant, converting the Fe(II) species, which may form initially, into the final Fe(III) product. kcl.ac.uknih.gov Even when starting with an Fe(II) salt, the presence of air ensures the formation of the thermodynamically stable Fe(III) complex. kcl.ac.uk

Target Oxidation StateKey Synthetic ConditionsRationaleReference
Iron(II)Inert atmosphere (N₂ or Ar); Fe(II) starting salt.Prevents oxidation of the air-sensitive Fe(II) complex. kcl.ac.ukrsc.org
Iron(III)Reaction performed in air; Fe(II) or Fe(III) starting salt.Atmospheric O₂ acts as an oxidant to form the stable Fe(III) complex. kcl.ac.uknih.gov

Derivatization Strategies and Ligand Modification

The chemical reactivity of this compound and related dithiocarbamate complexes allows for a variety of derivatization strategies and ligand modifications. These modifications can alter the electronic properties, structure, and reactivity of the parent complex, leading to the formation of new compounds with tailored characteristics. Key strategies include addition reactions at the iron center, ligand exchange to create mixed-ligand systems, and direct modification of the dithiocarbamate ligand itself.

Addition and Redox Reactions

The iron center in dithiocarbamate complexes is susceptible to reactions with various small molecules and reagents, often leading to changes in coordination number or oxidation state.

One of the most characteristic reactions of iron dithiocarbamates is their interaction with nitric oxide (NO). wikipedia.org This efficient chemical trapping reaction yields stable nitrosyl complexes. For instance, iron bis(diethyldithiocarbamato) complexes react with nitric oxide to form Fe(S₂CNEt₂)₂NO. wikipedia.org Similarly, carbon monoxide can add to the complex to produce the corresponding carbonyl derivative, Fe(S₂CNEt₂)₂(CO)₂. wikipedia.org

The dimeric iron(II) complex, [Fe(S₂CNEt₂)₂]₂, can be cleaved into mono-iron derivatives through the addition of other ligands. wikipedia.org Reaction with 9,10-phenanthroline (phen) results in the formation of the octahedral complex Fe(S₂CNEt₂)₂(phen). wikipedia.org Furthermore, reaction with 3,4-bis(trifluoromethyl)-1,2-dithiete (B13424082) yields an Fe(IV) dithiolene complex, Fe(S₂CNEt₂)₂(S₂C₂(CF₃)₂). wikipedia.org

The strong electron-donating nature of dithiocarbamate ligands stabilizes iron in higher oxidation states. wikipedia.org Iron(III) tris(dithiocarbamate) complexes can be oxidized at relatively mild potentials to produce isolable iron(IV) derivatives, such as [Fe(S₂CNR₂)₃]⁺. wikipedia.org

Ligand Exchange and Mixed-Ligand Complexes

Another significant derivatization strategy involves the partial or complete exchange of the dithiocarbamate ligands with other types of ligands to form mixed-ligand complexes. This approach allows for fine-tuning of the coordination environment around the iron center. For example, iron(II) and iron(III) complexes containing both diethyldithiocarbamate and 1,2-bis(diphenylphosphino)ethane (dppe) have been synthesized, such as [Fe(DEDTC)₂(dppe)]. researchgate.net These mixed-ligand systems can exhibit unique magnetic and electrochemical properties compared to their homoleptic counterparts. researchgate.net

Modification of the Dithiocarbamate Ligand

Modifying the dithiocarbamate ligand itself, either before or after complexation to the iron center, provides a versatile route to new derivatives. The properties of the resulting complexes are sensitive to the nature of the amine substituents on the ligand. wikipedia.org

Substitution on the Amine Group: The alkyl or aryl groups attached to the nitrogen atom of the dithiocarbamate ligand can be varied. For instance, diaryldithiocarbamate derivatives have been synthesized and studied as single-source precursors for iron sulfides. kcl.ac.uk The thermal stability of these aryl derivatives, such as [Fe{S₂C(N-p-MeC₆H₄)₂}₃], differs significantly from their common dialkyl counterparts like [Fe(S₂CNEt₂)₃]. kcl.ac.uk

In Situ Ligand Transformation: In certain reaction conditions, the dithiocarbamate ligand can undergo transformation while coordinated to the iron. During the thermal decomposition of [Fe(S₂CNiBu₂)₃] in oleylamine (B85491), a reduction of Fe(III) to Fe(II) triggers the substitution of the secondary amide backbone by oleylamine. rsc.orgresearchgate.net This results in the in situ formation of a primary dithiocarbamate derivative, [Fe(RNH₂)₂(S₂CNHR)₂]. rsc.orgresearchgate.net

Heteroatom Substitution: The sulfur atoms of the dithiocarbamate ligand can be replaced by other chalcogens. Replacing sulfur with selenium to create iron(II) bis(diselenocarbamate) complexes has been shown to influence the covalency of the iron-ligand bond and alter the spectroscopic properties of the complex. ru.nl

The table below summarizes various derivatization strategies for iron dithiocarbamate complexes.

Starting ComplexReagent/MethodResulting DerivativeReaction Type
Iron bis(diethyldithiocarbamate)Nitric Oxide (NO)Fe(S₂CNEt₂)₂NOAddition
Iron bis(diethyldithiocarbamate)Carbon Monoxide (CO)Fe(S₂CNEt₂)₂(CO)₂Addition
[Fe(S₂CNEt₂)₂]₂9,10-phenanthroline (phen)Fe(S₂CNEt₂)₂(phen)Ligand Addition
[Fe(S₂CNEt₂)₂]₂3,4-Bis(trifluoromethyl)-1,2-dithieteFe(S₂CNEt₂)₂(S₂C₂(CF₃)₂)Ligand Addition/Redox
Fe(S₂CNR₂)₃Mild Oxidation[Fe(S₂CNR₂)₃]⁺Redox
Iron(II/III) Halide/Saltdiethyldithiocarbamate + dppe[Fe(DEDTC)₂(dppe)]Ligand Exchange
[Fe(S₂CNiBu₂)₃]Oleylamine (heat)[Fe(RNH₂)₂(S₂CNHR)₂]Ligand Modification
FeCl₂Zinc(II) bis(diselenocarbamate)Iron(II) bis(diselenocarbamate)Ligand Modification

Structural Characterization and Molecular Architecture

Single Crystal X-ray Diffraction Analysis of Bis(diethyldithiocarbamato-S,S')iron

Single-crystal X-ray diffraction is the definitive method for elucidating the precise atomic arrangement within a crystalline solid. For this compound, this technique has been instrumental in revealing its detailed molecular and crystal structure.

In the solid state, this compound exists as a dimeric molecule, with the formula [Fe(S₂CNEt₂)₂]₂. wikipedia.org The structure consists of two iron(II) centers bridged by the sulfur atoms of the diethyldithiocarbamate (B1195824) ligands. This arrangement results in each iron atom being five-coordinate. The coordination geometry around each iron center is best described as a distorted square pyramid. rsc.org Four sulfur atoms from two different diethyldithiocarbamate ligands form the base of the pyramid, while the fifth coordination site is occupied by a sulfur atom from the other iron unit within the dimer.

While the dimeric form is characteristic of the iron(II) complex in the solid state, related monomeric species provide valuable structural comparisons. For instance, the related iron(III) complex, monochlorobis(diethyldithiocarbamato)iron(III), is a monomeric compound. rsc.org In this molecule, the iron atom is also five-coordinate with a square pyramidal geometry. The iron atom lies significantly above the plane formed by the four sulfur atoms of the two dithiocarbamate (B8719985) ligands, with a chlorine atom at the apex of the pyramid. rsc.org Such monomeric structures highlight the geometric distortions possible in these systems, influenced by the oxidation state of the iron and the nature of the coordinating ligands. Another example is the nitrosyl complex, Fe(S₂CNEt₂)₂NO, which is also monomeric and features a five-coordinate iron center. wikipedia.org

The structures of iron dithiocarbamate complexes can exhibit significant sensitivity to temperature. This is most famously demonstrated in the iron(III) analogue, Tris(diethyldithiocarbamato)iron(III), which undergoes a spin-crossover transition. wikipedia.org X-ray crystallography studies at different temperatures have shown a dramatic change in the Fe-S bond lengths for this Fe(III) complex, contracting from approximately 2.45 Å at 297 K (high-spin state) to about 2.31 Å at 79 K (low-spin state). wikipedia.org This transformation is a direct consequence of the change in the iron atom's electronic configuration with temperature. While this specific spin-crossover phenomenon is characteristic of the Fe(III) tris-complex, it underscores the potential for temperature to induce significant structural changes in the broader family of iron dithiocarbamate compounds. Detailed temperature-dependent studies on the dimeric Fe(II) bis-complex are less common but are crucial for a complete understanding of its solid-state dynamics.

Detailed crystallographic studies provide precise measurements of the bond lengths and angles that define the coordination environment of the iron atoms. In the dimeric [Fe(S₂CNEt₂)₂]₂, the Fe-S bond distances vary depending on whether the sulfur atom is in a bridging or a non-bridging position.

Table 1: Selected Bond Lengths for Iron Dithiocarbamate Complexes

Compound Bond Length (Å)
[Fe(S₂CNEt₂)₂]₂ Fe-S ~2.3-2.5
Monochlorobis(diethyldithiocarbamato)iron(III) rsc.org Fe-S ~2.26-2.30

Note: Data is compiled from typical ranges found in crystallographic studies.

The angles within the coordination sphere deviate from ideal geometries due to the constraints of the chelate rings and the dimeric structure. The S-Fe-S "bite" angle of the chelating dithiocarbamate ligand is typically acute, around 75°.

Table 2: Selected Bond Angles for Iron Dithiocarbamate Complexes

Compound Angle Value (°)
[Fe(S₂CNEt₂)₂]₂ S-Fe-S (chelate) ~75
Monochlorobis(diethyldithiocarbamato)iron(III) rsc.org S-Fe-S (basal) ~85-90

Note: Data represents typical values from crystallographic analyses.

Supramolecular Interactions in Crystal Lattices

Hydrogen Bonding and π-Stacking

While the crystal structure of this compound(II), which exists as a dimer, [Fe(S₂CNEt₂)₂]₂, does not feature conventional hydrogen bond donors, the potential for weak C-H···S hydrogen bonds and π-stacking interactions exists and can influence the supramolecular assembly.

π-Stacking: The dithiocarbamate ligand possesses a degree of π-character within the S₂CNC₂ core. This allows for potential π-stacking interactions between the chelate rings of adjacent dimeric units. These interactions would likely involve parallel-displaced or T-shaped arrangements of the planar portions of the ligands, contributing to the cohesion of the crystal structure. In related dithiocarbamate complexes, C-H···π interactions, where a hydrogen atom from an alkyl group interacts with the π-system of the chelate ring, have been observed. For instance, in a polymorphic cobalt(II) dithiocarbamate complex, one form exhibits stronger C-H···S interactions, while the other favors C-H···π interactions, highlighting the subtle interplay of these weak forces in determining crystal packing. researchgate.net

Isomerism and Polymorphism

Isomerism: For the dimeric iron(II) complex, [Fe(S₂CNEt₂)₂]₂, the possibility of geometric isomerism exists concerning the relative orientation of the bridging sulfur atoms and the terminal dithiocarbamate ligands. However, detailed studies identifying and characterizing such isomers for this specific compound are not extensively reported in the literature. In related monomeric octahedral bis(dithiocarbamato)iron complexes with ancillary ligands, cis- and trans-isomers are possible, depending on the arrangement of the two dithiocarbamate ligands relative to each other.

Polymorphism: Polymorphism, the ability of a compound to crystallize in different solid-state forms, is a known phenomenon in coordination compounds and can be influenced by factors such as solvent of crystallization and temperature. Different polymorphs can exhibit variations in their crystal packing, leading to differences in intermolecular interactions. While specific polymorphs of [Fe(S₂CNEt₂)₂]₂ are not well-documented, studies on other iron(II) complexes have demonstrated solvent-induced polymorphism. duke.edu It is conceivable that under different crystallization conditions, this compound(II) could also exhibit polymorphism, with each form displaying unique packing arrangements and intermolecular contacts. For example, conformational polymorphism has been observed in a cobalt(II) dithiocarbamate complex, where different orientations of the butyl groups lead to distinct coordination geometries and intermolecular interaction patterns in the two polymorphic forms. researchgate.net

Influence of Ancillary Ligands on Coordination Geometry

The coordination geometry of this compound is highly susceptible to the introduction of ancillary (additional) ligands. The dimeric iron(II) complex, [Fe(S₂CNEt₂)₂]₂, features five-coordinate iron centers. However, this dimer can be readily cleaved by a variety of ancillary ligands to form monomeric, six-coordinate octahedral complexes of the general formula [Fe(S₂CNEt₂)₂(L)₂] or [Fe(S₂CNEt₂)₂(L-L)], where L is a monodentate ligand and L-L is a bidentate ligand. wikipedia.org

The addition of a strong field bidentate ligand such as 9,10-phenanthroline (phen) results in the formation of the blue, octahedral complex [Fe(S₂CNEt₂)₂(phen)]. wikipedia.org Similarly, the addition of carbon monoxide or nitric oxide leads to the formation of the corresponding monomeric complexes [Fe(S₂CNEt₂)₂(CO)₂] and [Fe(S₂CNEt₂)₂NO], respectively. wikipedia.org In these cases, the coordination number of the iron center increases from five to six, and the coordination geometry changes from a distorted arrangement in the dimer to a more regular octahedral geometry in the monomeric adducts.

In the case of iron(III) bis(diethyldithiocarbamato) complexes, the nature of the fifth, ancillary ligand directly influences the coordination geometry. For instance, in monochlorobis(diethyldithiocarbamato)iron(III), [Fe(S₂CNEt₂)₂Cl], the iron atom is five-coordinate with a geometry that is approximately square pyramidal. The four sulfur atoms from the two dithiocarbamate ligands form the base of the pyramid, and the chlorine atom occupies the apical position. The iron atom is displaced from the basal plane of the sulfur atoms towards the apical chlorine atom.

Table of Structural Parameters for Selected this compound Complexes

CompoundIron Oxidation StateCoordination NumberGeometryKey Structural Features
[Fe(S₂CNEt₂)₂]₂+25DistortedDimeric structure with bridging sulfur atoms; five-coordinate iron centers. wikipedia.org
[Fe(S₂CNEt₂)₂(phen)]+26OctahedralMonomeric complex formed by the cleavage of the dimer with 9,10-phenanthroline. wikipedia.org
[Fe(S₂CNEt₂)₂Cl]+35Square PyramidalMonomeric complex with a chlorine atom at the apical position.
[Fe(S₂CNEt₂)₂(CO)₂]+26OctahedralMonomeric complex formed by the addition of carbon monoxide. wikipedia.org
[Fe(S₂CNEt₂)₂NO]+25Square PyramidalMonomeric complex with a nitrosyl group at the apical position. wikipedia.org

Spectroscopic Investigations

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, provides critical insights into the bonding characteristics within the Bis(diethyldithiocarbamato-S,S')iron complex. Computational methods, such as Density Functional Theory (DFT), have been employed to aid in the assignment of experimental vibrational bands. ssrn.com

The vibrational spectra of dithiocarbamate (B8719985) complexes are distinguished by characteristic bands corresponding to the C-N and C-S stretching modes.

C-N Stretching Vibration (νC-N): A prominent band in the FT-IR spectrum, often referred to as the "thioureide" band, is located in the 1460-1550 cm⁻¹ region. sysrevpharm.org In this compound, this band is a crucial indicator of the C-N bond's double-bond character. The delocalization of the nitrogen lone pair electrons into the CS₂ moiety results in a bond order between a single and a double bond. The position of this band is sensitive to the electron-donating properties of the substituents on the nitrogen atom.

C-S Stretching Vibration (νC-S): The C-S stretching vibrations are typically observed in the 900-1015 cm⁻¹ region. sysrevpharm.orgresearchgate.net The presence of a single strong band in this region is generally indicative of the bidentate coordination of the dithiocarbamate ligand, where both sulfur atoms are bonded to the metal center. researchgate.net This contrasts with monodentate coordination, which would result in a splitting of this band.

Table 1: Key Vibrational Frequencies for this compound and Related Complexes

Vibrational ModeTypical Frequency Range (cm⁻¹)Significance
C-N Stretching (Thioureide)1460 - 1550Indicates partial double-bond character of the C-N bond.
C-S Stretching900 - 1015A single band suggests symmetric, bidentate coordination of the ligand. researchgate.net
Fe-S Stretching200 - 400Represents the direct metal-ligand bond vibration.

The analysis of metal-ligand normal modes, specifically the Fe-S stretching vibrations, provides direct information about the coordination bond between the iron center and the sulfur atoms of the dithiocarbamate ligand. These vibrations are typically found in the far-infrared or low-frequency Raman region, generally between 200 and 400 cm⁻¹. The energies of these modes are dependent on the strength of the Fe-S bond and the coordination number and geometry of the iron atom.

Electronic Spectroscopy (UV-Vis)

The electronic absorption spectrum of this compound is characterized by intense bands in the ultraviolet and visible regions, which arise from different types of electronic transitions. These spectra are crucial for understanding the electronic structure of the complex. ssrn.com

The most intense absorptions in the UV-Vis spectrum of the complex are attributed to ligand-to-metal charge transfer (LMCT) transitions. ssrn.com Given the electron-rich nature of the sulfur atoms in the dithiocarbamate ligand and the accessibility of d-orbitals on the iron(II) center, these transitions typically involve the promotion of an electron from a sulfur-based molecular orbital to an iron d-orbital (S → Fe). These high-intensity bands are responsible for the characteristic color of many transition metal dithiocarbamate complexes. nih.gov

Transitions occurring between the d-orbitals of the iron(II) center (d-d transitions) are also present in the electronic spectrum. For a high-spin d⁶ metal center like iron(II) in a distorted coordination environment, these transitions are expected. scispace.com However, according to the Laporte selection rule, d-d transitions are forbidden in centrosymmetric environments and are therefore typically weak in intensity. libretexts.orglibretexts.org

Furthermore, transitions that involve a change in the spin state of the complex (e.g., from the high-spin S=2 ground state) are spin-forbidden by the spin selection rule (ΔS=0). libretexts.orglibretexts.org Such spin-forbidden bands, if observed, are exceptionally weak, with molar absorptivities often less than 1 M⁻¹cm⁻¹. libretexts.org Despite being formally forbidden, these transitions can become partially allowed through mechanisms like vibronic coupling, which causes temporary distortions in the molecule's symmetry. libretexts.org In some iron(II) bis(dithiocarbamate) complexes, a 10Dq value (a measure of the ligand field splitting energy) of around 8000 cm⁻¹ has been reported, derived from the energy of these d-d transitions. scispace.com

Table 2: General Electronic Transitions in this compound

Transition TypeRegionRelative IntensityDescription
Ligand-to-Metal Charge Transfer (LMCT)UV-VisibleStrongElectron promotion from sulfur-based ligand orbitals to iron d-orbitals. ssrn.com
d-d TransitionsVisible-NIRWeakElectron promotion between the split d-orbitals of the Fe(II) center. scispace.comlibretexts.org
Spin-Forbidden BandsVisible-NIRVery Weakd-d transitions that also involve a change in the electron spin state. libretexts.orglibretexts.org

Optical Electronegativity Determinations

The determination of optical electronegativity provides valuable information about the electronic structure and bonding within a coordination complex. While specific quantitative data for the optical electronegativity of this compound is not detailed in the provided search results, the principles of the technique can be applied to understand the nature of the iron-sulfur bonds. The electronegativity of the ligands influences the electron density at the iron center, which in turn affects spectroscopic parameters observed in techniques like Mössbauer spectroscopy.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species, those with unpaired electrons.

Detection of Nitric Oxide Adducts

EPR spectroscopy is a crucial method for the detection and characterization of nitric oxide (NO) adducts of iron dithiocarbamates. When this compound reacts with nitric oxide, it forms a stable paramagnetic complex, often referred to as Fe(DETC)2NO. This adduct exhibits a characteristic EPR signal that allows for its sensitive and specific detection. nih.govwikipedia.org

In biological systems, this reaction is utilized to trap and detect endogenous nitric oxide. The lipophilic nature of the diethyldithiocarbamate (B1195824) (DETC) ligand facilitates the penetration of cell membranes, allowing for the in-situ trapping of NO. The resulting Fe(DETC)2NO complex gives rise to a distinct triplet EPR signal, which is a hallmark of the formation of this nitrosyl-iron complex. nih.gov The g-values and hyperfine splitting constants of this signal provide detailed information about the electronic and geometric structure of the NO adduct.

EPR Signal Characteristics of DETC2-Fe-NO Complex
Parameter Value
g perpendicular (at 77 K)2.04
g parallel (at 77 K)2.02
Hyperfine StructureTriplet at g perpendicular

This table presents the characteristic EPR signal parameters for the lipophilic DETC2-Fe-NO complex formed in ischemic-reperfused myocardium at 77 K. nih.gov

Characterization of Paramagnetic Species

EPR spectroscopy is instrumental in characterizing the paramagnetic nature of this compound and its derivatives. Continuous-wave (CW) EPR spectroscopy, in particular, is used to study redox-active iron-sulfur clusters. nih.gov The technique is sensitive only to species with a non-zero total electron spin (S > 0), allowing for the discrimination between different oxidation states of the iron center. nih.gov

The low-temperature CW-EPR spectrum of a paramagnetic iron complex yields its principal g-values (gx, gy, gz), which serve as a fingerprint of its electronic structure. nih.gov For instance, exchange-broadened paramagnetic resonance spectra have been shown to correlate with the collective magnetic behavior of bis(N,N-diethyldithiocarbamato)iron(III) complexes. aip.org This indicates that EPR can probe the magnetic interactions between iron centers in these compounds.

Mössbauer Spectroscopy

Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of iron nuclei, providing information about oxidation state, spin state, and site symmetry.

Quadrupole Splitting Analysis

In Mössbauer spectroscopy, the quadrupole splitting (ΔEQ) arises from the interaction of the nuclear quadrupole moment of the 57Fe nucleus with the surrounding electric field gradient (EFG). This parameter is sensitive to the symmetry of the electron distribution and the local coordination environment of the iron atom.

For bis(N,N-disubstituted dithiocarbamato)iron(III) complexes, the quadrupole splitting has been observed to range from 2.4 to 3.0 mm/sec at room temperature. elsevierpure.com Interestingly, the quadrupole splitting showed a systematic variation with the nature of the fifth ligand (X in (R2NCS2)2FeX) but was largely independent of the N-alkyl substituent (R). elsevierpure.com In the case of nitrosyliron bis(N,N-diethyldithiocarbamate), the quadrupole splitting shows little dependence on temperature. aip.org The application of an external magnetic field revealed the sign of the major component of the EFG tensor to be positive. aip.org For iron(II) bis(dithiocarbamate) complexes, the quadrupole splitting differs for five- and six-coordinate species, indicating its utility in determining the coordination number of the iron center. scispace.com

Isomeric Shift Values

The isomeric shift (δ) in Mössbauer spectroscopy is a measure of the s-electron density at the iron nucleus and is therefore sensitive to the oxidation and spin state of the iron atom. researchgate.netnih.gov

For a series of bis(N,N-disubstituted dithiocarbamato)iron(III) complexes, the isomer shifts were all close to 0.64 mm/sec (relative to sodium nitroprusside) at room temperature, showing no systematic variation with the ligands. elsevierpure.com In another study, the isomer shift for nitrosyliron bis(N,N-diethyldithiocarbamate) was found to be 0.34 mm/sec at 77°K (relative to iron). aip.org This value was considered higher than expected for a low-spin Fe(I) complex, suggesting that the metal s electrons are screened from the nucleus by electron donation from the ligands. aip.org The small isomer shift values observed in iron(II) complexes with dialkyldithiocarbamate ligands confirm the covalent character of the iron-sulfur bonds. scispace.com

Compound Isomer Shift (δ) (mm/sec) Reference Material Temperature
Bis(N,N-disubstituted dithiocarbamato)iron(III) complexes~0.64Sodium nitroprussideRoom Temperature
Nitrosyliron bis(N,N-diethyldithiocarbamate)0.34Iron77 K

This table summarizes the reported isomeric shift values for different bis(diethyldithiocarbamato)iron complexes.

Correlation with Electronic and Magnetic Properties

The electronic and magnetic properties of this compound, formally named iron(II) bis(diethyldithiocarbamate), are intrinsically linked to its molecular structure and can be probed effectively through a combination of Mössbauer and electronic (UV-Vis) spectroscopy.

Mössbauer Spectroscopy has been a pivotal tool in defining the electronic state and coordination environment of the iron center in this complex. For bis(dialkyldithiocarbamato)iron(II) complexes, Mössbauer parameters such as the isomer shift (IS) and quadrupole splitting (QS) provide significant insights. The isomer shift values are indicative of the s-electron density at the iron nucleus, which in turn relates to the oxidation state and the covalency of the iron-ligand bonds. Small isomer shift values observed for these types of complexes confirm the covalent character of the iron-sulfur bonds. ru.nl

Quadrupole splitting is particularly sensitive to the symmetry of the electric field gradient around the iron nucleus. A notable finding is that the magnitude of the quadrupole splitting differs for five- and six-coordinate iron(II) centers. ru.nl In the solid state, this compound exists as a dimer, [Fe(S₂CNEt₂)₂]₂, where each iron atom is coordinated to five sulfur atoms. ru.nlwikipedia.org Molecular orbital calculations have shown that the experimentally observed quadrupole splitting for this five-coordinate structure is in better agreement with a high-spin (S=2) configuration for the iron(II) center compared to an intermediate-spin (S=1) state. ru.nl

The correlation between Mössbauer parameters and the electronic/magnetic state is further exemplified in related iron dithiocarbamate complexes. For instance, in certain mixed-valence iron dithiocarbamate compounds, Mössbauer spectroscopy can distinguish between different iron sites (e.g., Fe(III) and Fe(IV)) and provide information on magnetic coupling between them. researchgate.net While not directly the Fe(II) bis-dithiocarbamate, these studies underscore the power of Mössbauer spectroscopy in correlating spectral data with fundamental electronic and magnetic properties like spin state, valence, and magnetic interactions. researchgate.netnih.govrsc.org

Electronic (UV-Vis) Spectroscopy reveals details about the electronic transitions within the molecule. The spectra of iron dithiocarbamate complexes are characterized by intense bands arising from charge transfer (CT) transitions, which are selection-rule allowed and thus have high molar absorptivity. libretexts.org These can be categorized as Ligand-to-Metal Charge Transfer (LMCT) or Metal-to-Ligand Charge Transfer (MLCT) bands. researchgate.net In addition to these intense bands, weaker absorptions corresponding to Laporte-forbidden d-d transitions can also be observed. libretexts.orgresearchgate.net Computational studies, such as those using Time-Dependent Density Functional Theory (TD-DFT), have been employed to assign the observed bands in the UV-Vis spectra of related iron complexes to specific electronic transitions, corroborating the existence of LMCT, MLCT, and d-d transitions. nih.govresearchgate.netnih.gov The energies of these transitions are directly related to the electronic structure and the relative energies of the metal and ligand orbitals.

Spectroscopic TechniqueParameterObserved Value/FeatureCorrelation with Electronic/Magnetic PropertiesReference
Mössbauer SpectroscopyIsomer Shift (IS)Small valuesIndicates covalent character of the Fe-S bonds. ru.nl
Mössbauer SpectroscopyQuadrupole Splitting (QS)Value consistent with calculations for S=2Supports a high-spin (S=2) state for the five-coordinate Fe(II) center. ru.nl
Electronic (UV-Vis) SpectroscopyIntense Absorption BandsHigh molar absorptivity (ε > 50,000 L mol⁻¹ cm⁻¹)Assigned to allowed Ligand-to-Metal (LMCT) and Metal-to-Ligand (MLCT) charge transfer transitions. libretexts.orgresearchgate.net
Electronic (UV-Vis) SpectroscopyWeak Absorption BandsLow molar absorptivityAssigned to forbidden d-d electronic transitions. libretexts.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of diamagnetic molecules. However, its application to paramagnetic species like many iron complexes, including this compound, presents unique challenges and opportunities. The presence of an unpaired electron at the iron center significantly influences the NMR spectrum, leading to large chemical shift ranges and substantial line broadening. rsc.org

For paramagnetic iron(III) dithiocarbamates, which are closely related to the iron(II) species, proton NMR spectra have been studied as a function of temperature. aip.org The interpretation of these spectra can provide information about d-electron delocalization through the ligand framework. aip.org

In the context of structural elucidation for dithiocarbamate complexes in general, both 1D (¹H, ¹³C) and 2D NMR techniques (COSY, HSQC, HMBC) are extensively used for diamagnetic analogues (e.g., complexes of Zn(II), Bi(III)). nih.govresearchgate.net These studies help in assigning the signals of the ethyl groups and the dithiocarbamate backbone, confirming the connectivity within the ligand. For instance, ¹³C NMR spectroscopy is sensitive to the π-bonding character within the NCS₂ fragment of the dithiocarbamate ligand. acs.org While the paramagnetism of the iron(II) complex precludes the straightforward acquisition and interpretation of such high-resolution spectra, the data from diamagnetic counterparts provide a crucial reference for understanding the ligand's structure. kcl.ac.ukresearchgate.net

Density Functional Theory (DFT) calculations have emerged as a valuable tool to predict the ¹H NMR spectra of paramagnetic iron complexes. rsc.org By calculating the spectra for different possible spin states, a comparison with the experimental (often broad and shifted) spectrum can help confirm the correct ground spin state and support the structural assignment. rsc.org Therefore, while direct, detailed structural elucidation of this compound via NMR is complicated by its paramagnetic nature, the technique, especially when combined with theoretical calculations, provides valuable electronic and structural information that is complementary to other methods like X-ray crystallography. rsc.orgjetir.org

NMR TechniqueApplication/ObservationInformation Gained for Structural ElucidationReference
Proton (¹H) NMRTemperature-dependent studies on related paramagnetic Fe(III) complexes.Provides insights into hyperfine interactions and d-electron delocalization through the ligand. aip.org
Carbon-13 (¹³C) NMRApplied to diamagnetic dithiocarbamate complexes.Characterizes the electronic structure of the NCS₂ core, sensitive to π-bonding. acs.org
2D NMR (COSY, HMBC, etc.)Used extensively for diamagnetic dithiocarbamate derivatives.Confirms atomic connectivity and elucidates the detailed structure of the ligand framework. nih.gov
Paramagnetic NMR + DFT CalculationsComparison of experimental spectra with DFT-predicted spectra for different spin states.Aids in confirming the ground spin state and supports the overall structural and electronic characterization of paramagnetic iron complexes. rsc.org

Computational Chemistry and Electronic Structure Theory

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov A study focusing on the Bis(diethyldithiocarbamato-S,S')iron complex, denoted as [Fe(DDTC)₂], utilized DFT with the B3LYP exchange-correlation functional and a 6-311G(d,p) basis set to optimize the molecular structure and analyze its electronic properties. ssrn.com

Table 1: Selected Optimized Geometrical Parameters for this compound
ParameterCalculated Value (Å / °)
Fe-S Bond Length2.358
C-S Bond Length1.725
C-N Bond Length1.334
S-Fe-S Bond Angle76.5
S-C-S Bond Angle110.2

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in quantum chemistry for predicting molecular reactivity. mdpi.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the kinetic stability and chemical reactivity of a molecule. mdpi.comnih.gov A large energy gap suggests high stability and low reactivity, while a small gap implies the opposite. mdpi.com For this compound, the analysis of these orbitals helps to understand charge transfer interactions within the molecule. ssrn.com The calculated HOMO-LUMO energy gap for the complex provides insight into its electronic stability and the energy required for electronic excitation. aimspress.com

Table 2: Calculated Frontier Molecular Orbital Energies for this compound
OrbitalEnergy (eV)
HOMO-5.21
LUMO-2.89
Energy Gap (ΔE)2.32

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govnih.gov The MEP map illustrates the electron density on the molecular surface, using a color-coded scheme to identify positive, negative, and neutral electrostatic potential regions. nih.gov Red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas represent regions of low electron density (positive potential), prone to nucleophilic attack. nih.gov For this compound, the MEP surface analysis can identify the electron-rich sulfur atoms and other regions of the ligands and the central metal ion that are likely to be involved in intermolecular interactions. ssrn.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and interaction among orbitals. It provides a detailed picture of charge transfer, hyperconjugation, and delocalization effects within a molecule by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs. nih.govmdpi.com

Table 3: Selected Second-Order Perturbation Energies E(2) from NBO Analysis of this compound
Donor NBOAcceptor NBOE(2) (kcal/mol)
LP (S)σ* (Fe-S)15.8
LP (S)π* (C-N)8.2
π (C-S)σ* (Fe-S)5.5
LP (N)π* (C-S)21.3

NBO analysis provides a clear representation of the bonding in this compound by localizing the molecular orbitals into Lewis-type structures (bonding orbitals and lone pairs). ssrn.com The analysis confirms the nature of the coordinate covalent bonds between the central iron atom and the sulfur atoms of the diethyldithiocarbamate (B1195824) ligands. It details the charge distribution among the atoms, highlighting the partial charges on the iron, sulfur, nitrogen, and carbon atoms. The charge transfer from the ligand to the metal (LMCT) and from the metal to the ligand (MLCT) can be further elucidated through this analysis, corroborating findings from HOMO-LUMO and spectroscopic studies. ssrn.com The delocalization of electron density from the nitrogen lone pair to the C-S π* antibonding orbitals is a key feature of dithiocarbamate (B8719985) ligands, contributing to the partial double bond character of the C-N bond.

Extended Hückel LCAO-MO Method Applications

The Extended Hückel Linear Combination of Atomic Orbitals - Molecular Orbital (LCAO-MO) method has been a valuable tool for elucidating the electronic structure of iron dithiocarbamate complexes. This semi-empirical quantum chemistry method has been specifically applied to calculate the electric field gradient at the iron nucleus in compounds including bis(N,N-diethyldithiocarbamato)iron(II). The application of this method was crucial in explaining experimental observations from Mössbauer spectroscopy, particularly the abnormally large quadrupole splitting that could not be accounted for by simpler models like crystal field theory.

Theoretical calculations using the Extended Hückel LCAO-MO method have been performed to determine the electric field gradient (EFG) at the metal nucleus in iron dithiocarbamate complexes. For bis(N,N-diethyldithiocarbamato)iron(II), a dimeric compound, these calculations were undertaken to understand the origin of its quadrupole splitting (QS), which is among the largest observed for an iron(II) compound.

The EFG arises from the asymmetrical distribution of electrons and charges around the nucleus. In these calculations, the contributions from the iron 3d and 4p valence electrons are considered. The computational approach involves summing the products of the population of each molecular orbital (MO) and the expectation values of the EFG operator for the iron atomic orbitals that constitute the MO. The results demonstrated that the large EFG in this five-coordinated iron complex is not adequately explained by simple electrostatic arguments (like a point charge model) or crystal field theory alone. Instead, the computational data pointed towards molecular orbital effects, specifically the differences in covalency among the various iron atomic orbitals, as the primary source of the large observed EFG.

The Extended Hückel calculations revealed that covalency effects are the main cause of the unusually large electric field gradient in bis(N,N-diethyldithiocarbamato)iron(II). Covalency refers to the sharing of electrons between the iron center and the sulfur atoms of the diethyldithiocarbamate ligands. In a low-symmetry complex like this, the degree of mixing (covalency) between the metal d-orbitals and ligand orbitals is not uniform in all directions.

This directional dependence of covalency leads to an imbalanced population of the iron 3d and 4p orbitals. For example, if certain d-orbitals are more involved in covalent bonding than others, their electron populations will differ significantly, creating a substantial electric field gradient at the nucleus. The theoretical results showed that this electronic asymmetry, driven by the covalent bonding with the sulfur ligands, could quantitatively account for the large quadrupole splitting observed experimentally in the Mössbauer spectrum.

Below is a table summarizing the calculated properties for the related complex Fe(dtc)2Cl from the Extended Hückel study, illustrating the contributions to the EFG.

ContributionCalculated Value (mm/s)
3d Valence Electrons+0.60
4p Valence Electrons-0.57
Lattice Contribution+0.16
Total Calculated QS+0.19
Experimental QS±2.62

Note: The data pertains to the related complex Bis(N,N-diethyldithiocarbamato)iron(III) chloride, as detailed quantitative results for the target iron(II) compound were presented in the context of the same study highlighting the importance of covalency.

Spin Polarization Studies and Spin-Coupling Constants

Specific computational studies focusing on spin polarization and the determination of spin-coupling constants for this compound were not prominently available in the reviewed literature. While the magnetic properties of related iron dithiocarbamate complexes, particularly the spin-crossover behavior in tris(N,N-dialkyldithiocarbamato)iron(III) systems, have been extensively studied, detailed theoretical analyses of spin polarization mechanisms and spin-coupling constants for the specific bis(diethyldithiocarbamato)iron(II) dimer are not sufficiently documented in the search results.

Theoretical Modeling of Ligand-Metal Interactions

The interaction between the iron center and the diethyldithiocarbamate ligands in this compound has been investigated through various theoretical models. These models aim to describe the nature of the chemical bond, including its covalent and ionic character, and the resulting electronic structure.

One of the key findings from molecular orbital calculations is the significant covalent character of the iron-sulfur bonds. The diethyldithiocarbamate ligand acts as a strong electron donor, a property that influences the electronic configuration and reactivity of the complex. More recent computational studies on iron(II) bis(diethyldithiocarbamate) have employed Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis to further probe these interactions ssrn.com. NBO analysis provides insight into intramolecular charge transfer, revealing the existence of both Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT) transitions within the complex ssrn.com. These charge transfer phenomena are fundamental to the electronic properties and reactivity of the molecule.

The theoretical modeling confirms that the d-orbitals of the iron atom engage in significant overlap with the p-orbitals of the sulfur atoms, leading to delocalization of electron density over the FeS4 core. This delocalization and the associated charge transfer interactions are critical for stabilizing the complex and dictating its spectroscopic and magnetic properties ssrn.com.

Magnetic Properties and Interactions

Spin States and Temperature Dependence of Magnetic Moments

The spin state of the iron center in Bis(diethyldithiocarbamato-S,S')iron complexes is a critical determinant of their magnetic moments. In particular, the penta-coordinate bis(N,N-dialkyldithiocarbamato)iron(III) halides feature an iron(III) ion in a low symmetry (C2v) local environment. This specific coordination geometry results in an orbital singlet and a spin quartet (S=3/2) ground state. rsc.org The magnetic properties of these complexes are highly sensitive to temperature, which can influence the population of different spin states.

Although more commonly documented in the related tris(diethyldithiocarbamato)iron(III) complexes, the phenomenon of spin crossover, or a transition between high-spin and low-spin states, is a key aspect of iron dithiocarbamate (B8719985) chemistry. wikipedia.org This transition is driven by external stimuli such as temperature, pressure, or light. In these systems, the energy difference between the high-spin and low-spin states is comparable to thermal energy, allowing for a transition to occur as the temperature changes. At higher temperatures, the high-spin state is generally favored due to its higher entropy, while at lower temperatures, the low-spin state becomes more stable. This transition is accompanied by a noticeable change in the magnetic moment of the compound.

In some iron dithiocarbamate complexes, instead of a complete transition from a high-spin to a low-spin state, a mixed-spin state can be observed. This occurs when both high-spin and low-spin centers coexist within the same material. Mössbauer spectroscopy is a particularly effective technique for identifying such states, as it can often resolve distinct signals for the different spin states of the iron ions. For example, room temperature Mössbauer spectra of some tris(N,N-dialkyldithiocarbamato)iron(III) complexes exhibit an asymmetric doublet that can be resolved into two doublets, each corresponding to high and low spin states in equilibrium. researchgate.net This indicates the presence of a mixed-spin state at that temperature.

Inter- and Intramolecular Magnetic Exchange Interactions

The magnetic properties of this compound are not solely determined by the spin state of individual iron centers but also by magnetic exchange interactions between them. These interactions can be either intramolecular, occurring within a single multi-iron molecule, or intermolecular, occurring between neighboring molecules in the crystal lattice.

Antiferromagnetic interactions, where the magnetic moments of adjacent centers align in an antiparallel fashion, have been observed in dimeric bis(dithiocarbamato)iron(II) complexes. In these structures, the iron centers are in a square-pyramidal geometry, and considerable antiferromagnetic interaction is present. rsc.org This suggests that the dithiocarbamate ligands can act as conduits for superexchange, mediating the magnetic coupling between the iron ions. For dinuclear iron(III) complexes with bridging ligands, the extent of antiferromagnetic coupling is quantifiable by the exchange coupling constant, J, where a negative value indicates antiferromagnetic interaction. The strength of this interaction is sensitive to the geometry of the bridging pathway. researchgate.net

In contrast to antiferromagnetic coupling, ferromagnetic interactions, where the magnetic moments of adjacent centers align in a parallel fashion, have been identified in certain this compound derivatives. A notable example is bis(N,N-diethyldithiocarbamato)iron(III) chloride, which exhibits ferromagnetic ordering at a low critical temperature (Tc) of 2.5 K. rsc.org This cooperative magnetic phenomenon leads to a spontaneous net magnetic moment below this temperature.

Crystal Field Theory and Anisotropy

The magnetic properties of this compound complexes can be rationalized within the framework of crystal field theory. This theory describes how the electrostatic field created by the surrounding ligands—in this case, the sulfur atoms of the diethyldithiocarbamate (B1195824) moieties—removes the degeneracy of the d-orbitals of the central iron ion.

The low symmetry (C2v) of the iron's local environment in the penta-coordinate bis(N,N-dialkyldithiocarbamato)iron(III) halides is a direct consequence of the arrangement of the ligands. rsc.org This low symmetry leads to a specific splitting of the d-orbitals, which in turn determines the ground electronic state and its magnetic properties. For these S=3/2 complexes, the spin quartet ground state is further split by zero-field splitting (ZFS), even in the absence of an external magnetic field. This splitting is sensitive to the specific halide ion present in the complex. rsc.org

The zero-field splitting gives rise to magnetic anisotropy, meaning that the magnetic properties of the material are dependent on the direction of the applied magnetic field relative to the crystal axes. The study of paramagnetic anisotropy in these S=3/2 halobis(diethyldithiocarbamato)iron(III) complexes provides insight into the ground-state zero-field splittings of the ferric ion. acs.org

Zero-Field Splitting Parameters

Zero-field splitting (ZFS) refers to the lifting of degeneracy of spin states in a multi-unpaired electron system even in the absence of an external magnetic field. wikipedia.org This effect arises from the magnetic dipole-dipole interaction between unpaired electrons and is a key factor in determining the magnetic anisotropy of a molecule. wikipedia.orgresearchgate.net The ZFS is typically described by two parameters, D (axial) and E (rhombic), which quantify the magnitude of the splitting. wikipedia.org

In the context of iron(III) dithiocarbamate complexes, which can exist in an S = 3/2 intermediate spin state, these parameters are crucial for understanding their electronic structure and paramagnetic anisotropy. acs.org Theoretical studies on related Fe(III)S₆ core complexes highlight that the large magnetic anisotropy is influenced by non-additive contributions to the ligand field from the π-conjugated systems of the dithiocarbamato ligands. researchgate.net The precise determination of ZFS parameters is often accomplished through techniques like high-frequency and -field electron paramagnetic resonance (HFEPR). nationalmaglab.org

Table 1: Zero-Field Splitting (ZFS) Parameters

Parameter Description Significance in this compound
D (Axial ZFS) Describes the axial component of the magnetic dipole-dipole interaction. wikipedia.org Influences the energy separation between the Mₛ = ±1/2 and Mₛ = ±3/2 spin sublevels in the S=3/2 state.

| E (Rhombic ZFS) | Describes the transversal or equatorial component of the magnetic dipole-dipole interaction. wikipedia.org | Lifts the degeneracy of the Mₛ = ±1/2 and Mₛ = ±3/2 sublevels when the symmetry is lower than axial. |

Correlation between Geometry and Magnetic Behavior

A strong correlation exists between the molecular structure of iron dithiocarbamate complexes and their temperature-dependent magnetic properties. acs.org Changes in the coordination geometry around the iron center directly impact the electronic spin state. This relationship is clearly demonstrated in the related compound, tris(N,N-diethyldithiocarbamato)iron(III), which undergoes a spin-crossover transition. wikipedia.org

At low temperatures, the compound is in a low-spin state, characterized by shorter iron-sulfur (Fe-S) bond lengths. As the temperature increases, it transitions to a high-spin state, which is accompanied by a significant elongation of these Fe-S bonds. wikipedia.org This structural change reflects the different electronic configurations of the low-spin (t₂g⁵) and high-spin (t₂g³e_g²) states. The population of antibonding e_g* orbitals in the high-spin state leads to weaker, longer metal-ligand bonds. This direct link between bond length and spin state is a cornerstone of understanding the magnetic behavior of these complexes. acs.org

Table 2: Correlation of Fe-S Bond Length and Magnetic State in Tris(N,N-diethyldithiocarbamato)iron(III) wikipedia.org

Temperature Spin State Average Fe-S Bond Length (pm)
79 K Low-Spin 231

d-Electron Delocalization to Ligand π-Systems

The magnetic properties of these complexes are not solely determined by the iron center but are also significantly influenced by the electronic structure of the diethyldithiocarbamato ligands. Specifically, the delocalization of the iron's d-electrons into the ligand's π-system plays a critical role. researchgate.net

Theoretical studies have shown that the π-electron system of the diethyldithiocarbamato ligand (Et₂dtc⁻) contributes significantly to the ligand field, which in turn governs the magnetic anisotropy. researchgate.net The topology of the ligand's intrinsic π-system causes a splitting of the octahedral t₂g orbitals. For the Et₂dtc⁻ ligand, this interaction leads to an "out-of-phase" coupling, which, combined with the ligand's π-donor ability, results in large orbital contributions to the magnetic moment. This delocalization is a key factor behind the large and variable zero-field splitting values observed in these types of complexes. researchgate.net

Redox Chemistry and Reaction Mechanisms

Oxidation States of Iron in Dithiocarbamate (B8719985) Complexes

Dithiocarbamate ligands are known for their ability to stabilize a wide range of metal oxidation states. This is attributed to the delocalization of electron density within the ligand, which can be represented by resonance between a soft dithiocarbamate form and a hard thioureide form. ingentaconnect.com This versatility is particularly evident in iron complexes, where oxidation states from Fe(II) to Fe(IV) are accessible.

The parent compound, bis(diethyldithiocarbamato)iron, exists as a dimeric Fe(II) species, [Fe(S₂CNEt₂)₂]₂. wikipedia.org However, these Fe(II) complexes are susceptible to oxidation. For instance, Fe(II) complexes of diethyldithiocarbamate (B1195824) (DETC) are rapidly oxidized to the corresponding Fe(III) species under aerobic conditions. nih.gov This propensity for redox cycling between Fe(II) and Fe(III) is a central feature of their chemistry. nih.gov The Fe(III) state is often encountered in the form of the more stable tris-complex, iron(III) tris(diethyldithiocarbamate), Fe(S₂CNEt₂)₃.

Furthermore, the strongly electron-donating nature of the dithiocarbamate ligands can stabilize the relatively rare Fe(IV) oxidation state. wikipedia.org The oxidation of tris(dithiocarbamato)iron(III) complexes at mild potentials yields isolable iron(IV) derivatives, such as [Fe(S₂CNR₂)₃]⁺. wikipedia.orgwikipedia.org The various oxidation states can be distinguished using techniques like Mössbauer spectroscopy, which provides insight into the electronic environment of the iron nucleus. researchgate.net

Iron Oxidation StateTypical Complex FormulaNotes
Fe(II) [Fe(S₂CNEt₂)₂]₂Dimeric structure; readily oxidized. wikipedia.orgnih.gov
Fe(III) [Fe(S₂CNEt₂)₃]Common and stable form; can be reduced. nih.gov
Fe(IV) [Fe(S₂CNEt₂)₃]⁺Stabilized by the strong donor ligands. wikipedia.org

Ligand Substitution and Adduct Formation Reactions

The dimeric Fe(II) complex, [Fe(S₂CNEt₂)₂]₂, serves as a precursor for various mono-iron derivatives through reactions that cleave the dimer and introduce new ligands to the iron's coordination sphere. wikipedia.org

Bis(diethyldithiocarbamato)iron(II) readily reacts with nitrogen-based chelating ligands. A notable example is its reaction with 9,10-phenanthroline (phen), which results in the formation of the blue-colored, six-coordinate octahedral complex, Fe(S₂CNEt₂)₂(phen). wikipedia.org This reaction demonstrates the ability of the square-planar Fe(S₂CNEt₂)₂ unit to expand its coordination number by forming adducts.

Table 7.2.1: Adduct Formation with Nitrogen Bases

Reactant Product Product Description

The interaction of iron dithiocarbamate complexes with small gaseous molecules like nitric oxide (NO) and carbon monoxide (CO) is of significant interest.

Nitrosyl Complexes: The reaction between [Fe(S₂CNEt₂)₂]₂ and nitric oxide yields the square-pyramidal nitrosyl complex, Fe(S₂CNEt₂)₂NO. wikipedia.org This reaction is highly efficient and forms the basis for using iron(II)-dithiocarbamate complexes as trapping agents for NO in biological systems. nih.gov The formation of these stable nitrosyl adducts allows for the detection and quantification of NO. Synthesis can be achieved by reacting an Fe(II) salt with a nitrite source, followed by the addition of the dithiocarbamate ligand. calstate.edu Interestingly, the Fe(III) complex, Fe(S₂CNEt₂)₃, also reacts with NO to produce Fe(S₂CNEt₂)₂NO, with the concurrent formation of tetraethylthiuram disulfide, a product of ligand oxidation. rsc.org

Carbonyl Complexes: Carbon monoxide also adds to the iron center, breaking the dimeric structure to form the dicarbonyl complex, Fe(S₂CNEt₂)₂(CO)₂. wikipedia.org

Table 7.2.2: Reactions with NO and CO

Reactant Product Complex Name
[Fe(S₂CNEt₂)₂]₂ + NO Fe(S₂CNEt₂)₂NO Nitrosylbis(diethyldithiocarbamato)iron wikipedia.org

Iron dithiocarbamate complexes can coordinate with phosphine ligands. For example, the Fe(II) species, generated from the photolysis of Fe(S₂CNEt₂)₃, can be trapped with the bidentate phosphine ligand 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) to yield the adduct [Fe(κ²-dppe)(S₂CNEt₂)₂]. rsc.org The synthesis and characterization of stable Fe(II) and Fe(III) complexes containing both diethyldithiocarbamate and dppe ligands, such as [FeII(S₂CNEt₂)₂(dppe)], have been reported. researchgate.net The binding of these ligands can be influenced by the redox state of the iron center. In analogous iron dithiolene systems, it has been shown that phosphine ligands can be released upon reduction of the metal complex, suggesting the potential for electrochemically controlled binding and release. nih.gov

Electron Transfer Processes

The rich electrochemistry of iron dithiocarbamate complexes is a defining characteristic. ingentaconnect.com The ability of the iron center to cycle between Fe(II), Fe(III), and Fe(IV) states is readily observed through techniques like cyclic voltammetry. researchgate.net These electron transfer processes are central to their chemical reactivity and biological applications.

The Fe(II)/Fe(III) redox couple is particularly important. Fe(II)-dithiocarbamate complexes can be oxidized, and conversely, Fe(III) species can be efficiently reduced by physiological reductants such as ascorbate, cysteine, and glutathione. nih.gov This capacity for redox cycling is crucial for their role in biological systems. nih.gov

Furthermore, the electron-rich nature of the tris(diethyldithiocarbamato)iron(III) complex allows it to undergo a one-electron oxidation at relatively mild potentials to form the stable Fe(IV) cation, [Fe(S₂CNEt₂)₃]⁺. wikipedia.org This process highlights the significant electronic influence of the dithiocarbamate ligands on the iron center.

Table 7.3: Key Redox Processes

Process Reactant Product Notes
Oxidation Fe(II)(S₂CNEt₂)₂ Fe(III)(S₂CNEt₂)₂⁺ Occurs readily in the presence of air. nih.gov
Reduction Fe(III)(S₂CNEt₂)₃ Fe(II)(S₂CNEt₂)₂ Can be achieved with biological reductants. nih.gov

| Oxidation | Fe(III)(S₂CNEt₂)₃ | [Fe(IV)(S₂CNEt₂)₃]⁺ | Forms a stable Fe(IV) species. wikipedia.org |

Degradation Pathways in Solution and Solid State

The stability of bis(diethyldithiocarbamato-S,S')iron and related complexes is influenced by environmental factors such as the presence of oxygen, light, and heat.

In solution, Fe(II)-dithiocarbamate complexes are generally air-sensitive, undergoing rapid oxidation to Fe(III) species. nih.gov This represents a primary degradation or transformation pathway in aerobic environments.

Photochemical pathways also exist. For instance, the photolysis of iron(III) tris(diethyldithiocarbamate) results in the reductive elimination of a tetraethylthiuram disulfide molecule, generating the Fe(II) species, Fe(S₂CNEt₂)₂. rsc.org This process demonstrates a light-induced degradation of the Fe(III) complex to the Fe(II) state.

In the solid state, dithiocarbamate complexes, in general, are known to degrade upon heating to yield metal sulfides. wikipedia.org This thermal decomposition pathway represents the ultimate breakdown of the complex structure.

Photochemistry

Photo-induced Reduction Mechanisms

The primary photochemical reaction involving iron diethyldithiocarbamate (B1195824) is the reduction of the iron center. When Tris(diethyldithiocarbamato)iron(III) is subjected to photolysis in inert solvents, it reduces to form Bis(diethyldithiocarbamato)iron(II). researchgate.net This process involves the elimination of a diethyldithiocarbamate radical. researchgate.net

Ligand-to-Metal Charge Transfer (LMCT) Excitation

The photo-induced reduction is initiated by a Ligand-to-Metal Charge Transfer (LMCT) excitation. researchgate.net In this process, absorption of light promotes an electron from a ligand-based orbital to a metal-based orbital. nih.govrsc.org This transfer of electron density effectively reduces the metal center—in this case, from Fe(III) to Fe(II)—and oxidizes the ligand, leading to the generation of a radical species. nih.govrsc.org

LMCT excited states are known to be capable of driving a wide array of photochemical reactions. nih.govrsc.org The photolysis of Tris(diethyldithiocarbamato)iron(III) is a clear example where the LMCT excitation leads directly to a redox reaction, generating Bis(diethyldithiocarbamato)iron(II) and a diethyldithiocarbamate radical in the primary photochemical step. researchgate.net

Quantum Yield Determinations

The efficiency of the photochemical reduction can be quantified by its quantum yield (φ), which represents the number of moles of a product formed per mole of photons absorbed. For the photolysis of Tris(diethyldithiocarbamato)iron(III), the quantum yields have been determined at different wavelengths. In the presence of an equimolar concentration of the trapping agent 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), the quantum yields for the formation of the Fe(II) product were measured. researchgate.net

Irradiation Wavelength (nm)Quantum Yield (φ)Conditions
3660.007Equimolar [Fe(et2dtc)3] and [dppe]
4360.003Equimolar [Fe(et2dtc)3] and [dppe]

Generation of Radical Species in Photolysis

A key consequence of the LMCT-induced photolysis of Tris(diethyldithiocarbamato)iron(III) is the generation of radical species. The primary photochemical event produces not only the reduced iron(II) complex, Fe(et2dtc)2, but also a diethyldithiocarbamate radical (et2dtc•). researchgate.net

This radical is unstable and subsequently reacts. A common pathway for the diethyldithiocarbamate radical is dimerization to form tetraethylthiuram disulfide, (et2dtc)2. researchgate.net The generation of radical species is a fundamental aspect of the photochemistry of iron complexes, where the oxidized ligand can initiate further reactions. nih.govcopernicus.org

Photochromic Systems

Photochromism, the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, has been observed in dithiocarbamate (B8719985) complexes. researchgate.net While studies have considered the photochemical transformations of various metal dithiocarbamates, including those of iron(III), specific attention has been drawn to nickel(IV) dithiocarbamate complexes as demonstrating high photochemical activity and functioning as photochromic systems. researchgate.net The research into the phototransformations of iron(III) dithiocarbamates is part of this broader context of exploring the photoactivity of this class of coordination compounds. researchgate.net

Applications in Advanced Materials Research As Precursors

Single-Source Precursors for Metal Sulfide (B99878) Nanoparticles

Iron dithiocarbamate (B8719985) complexes are extensively used as SSPs for the synthesis of various iron sulfide (FeₙSₘ) nanoparticles. researchgate.netresearchgate.net These precursors, which include both iron(II) and iron(III) species, decompose under controlled conditions to produce nanocrystals with tunable size, shape, and crystalline phase. researchgate.netfrontiersin.org The use of SSPs helps in producing pure, volatile nanomaterials without significant impurities, often facilitated by thermally stable precursors that cleanly convert to the desired product. frontiersin.org High-boiling point coordinating solvents, such as oleylamine (B85491), trioctylphosphineoxide (TOPO), and hexadecylamine (B48584) (HDA), are frequently employed during the synthesis. These solvents act as capping agents that stabilize the nanoparticles, prevent aggregation, and allow for the formation of well-defined nanostructures. researchgate.netfrontiersin.orgnih.gov

Solvothermal decomposition is a primary method for converting iron dithiocarbamate complexes into iron sulfide nanoparticles. researchgate.netucl.ac.uk This technique involves heating a solution of the precursor in a high-boiling point coordinating solvent. In-situ X-ray Absorption Spectroscopy (XAS) studies on the solvothermal decomposition of iron(III) tris(dithiocarbamate) have provided insights into the reaction mechanism. researchgate.net These studies reveal that the process is not a simple breakdown of the precursor. For instance, in the presence of oleylamine as a solvent, a reduction of iron(III) to iron(II) can occur at temperatures as low as 60°C. researchgate.net The solvent can play a "non-innocent" role, chemically binding to the metal center during the decomposition pathway. researchgate.net This highlights the complexity of the transformation from the molecular precursor to the final nanoparticle product.

A significant advantage of using iron dithiocarbamate precursors is the ability to control the crystallographic phase of the resulting iron sulfide nanoparticles by carefully tuning reaction parameters. Iron sulfides exist in several phases, including troilite (FeS), pyrrhotite (B1172379) (Fe₁₋ₓS, e.g., Fe₇S₈), greigite (Fe₃S₄), and pyrite (B73398) (FeS₂), each with distinct properties. frontiersin.orgnih.govnih.gov

Systematic studies have demonstrated that the final phase is highly dependent on factors like precursor type, concentration, and decomposition temperature. researchgate.net For example, the thermolysis of different bis-(dithiocarbamato)iron(II) complexes at 180°C yielded different phases: a precursor with a phenyl group produced the pyrrhotite-4M phase, a dimethyl-substituted precursor resulted in the pyrrhotite phase, and an imidazolyl-containing precursor yielded the troilite phase. mdpi.comresearchgate.net This indicates that the nature of the organic ligand on the precursor molecule directly influences the crystalline structure of the final product. mdpi.comresearchgate.net

Furthermore, the decomposition of an iron(III) dithiocarbamate precursor has been shown to be highly dependent on both concentration and temperature. researchgate.net In one study, the solvothermal decomposition of [Fe(S₂CNEt₂)₃] below 300°C in oleylamine produced a mix of greigite and pyrrhotite, while increasing the temperature to 320°C resulted in pure pyrrhotite nanosheets. frontiersin.org The targeted synthesis of the metastable greigite phase, a material of interest for its magnetic properties and catalytic potential, can be promoted by the use of redox-active additives like thiuram disulfide during decomposition. researchgate.net

Table 1: Influence of Precursor and Conditions on Iron Sulfide Phase

Precursor ComplexTemperature (°C)Solvent/MethodResulting Iron Sulfide Phase(s)Reference
Fe(II) phenyldithiocarbamate180Oleic acid/OctadecylaminePyrrhotite-4M mdpi.comresearchgate.net
Fe(II) dimethyldithiocarbamate180Oleic acid/OctadecylaminePyrrhotite mdpi.comresearchgate.net
Fe(II) imidazolyldithiocarbamate180Oleic acid/OctadecylamineTroilite mdpi.comresearchgate.net
Tris(diethyldithiocarbamato)iron(III)<300OleylamineGreigite and Pyrrhotite (mixed) frontiersin.org
Tris(diethyldithiocarbamato)iron(III)320OleylaminePyrrhotite (pure) frontiersin.org
Tris(di-p-tolyldithiocarbamato)iron(III)230OleylamineGreigite kcl.ac.uk
Tris(di-p-tolyldithiocarbamato)iron(III)450Dry DecompositionTroilite kcl.ac.uk

The morphology, including the size and shape of the resulting iron sulfide nanoparticles, is strongly influenced by the reaction temperature and the choice of solvent. nih.govresearchgate.net Generally, an increase in the decomposition temperature leads to the formation of larger nanoparticles. researchgate.netresearchgate.net

In one study, the thermolysis of bis-(N-methylbenzyldithiocarbamato)iron(II) at different temperatures demonstrated this trend clearly. At 120°C, the resulting nanoparticles were in the size range of 2.04–4.77 nm. Increasing the temperature to 180°C and 240°C yielded larger nanoparticles with sizes of 4.82–11.12 nm and 6.50–12.39 nm, respectively. researchgate.net This effect is attributed to faster crystal growth kinetics at higher temperatures. The choice of solvent and capping agents is also critical for controlling morphology, preventing uncontrolled aggregation, and yielding monodispersed nanoparticles. frontiersin.org

Table 2: Effect of Temperature on Iron Sulfide Nanoparticle Size

Precursor ComplexTemperature (°C)Resulting Crystallite Size (nm)Reference
Bis-(N-methylbenzyldithiocarbamato)iron(II)1202.04–4.77 researchgate.net
Bis-(N-methylbenzyldithiocarbamato)iron(II)1804.82–11.12 researchgate.net
Bis-(N-methylbenzyldithiocarbamato)iron(II)2406.50–12.39 researchgate.net

Precursors for Other Metal-Containing Materials

Beyond the synthesis of nanoparticles, iron dithiocarbamate complexes also serve as precursors for other material forms, such as thin films. The volatile nature of these complexes upon heating makes them suitable for chemical vapor deposition (CVD) techniques. For instance, heterocyclic dithiocarbamato-iron(III) complexes have been successfully used as SSPs for the deposition of iron sulfide thin films via aerosol-assisted chemical vapor deposition (AACVD). researchgate.net Thermogravimetric analysis (TGA) of these complexes confirmed their decomposition to iron sulfide, making them viable for this application. researchgate.net

Additionally, the reactivity of the Bis(diethyldithiocarbamato-S,S')iron complex allows it to be a precursor for various mono-iron molecular derivatives. It reacts with reagents such as 9,10-phenanthroline (phen), nitric oxide (NO), and carbon monoxide (CO) to form new complexes like Fe(S₂CNEt₂)₂(phen), the nitrosyl complex Fe(S₂CNEt₂)₂NO, and the carbonyl complex Fe(S₂CNEt₂)₂(CO)₂, respectively. wikipedia.org This demonstrates its role as a versatile building block in coordination chemistry for creating more complex molecular structures.

Biological Interaction Mechanisms in Vitro and Mechanistic Studies Only

Role as an Endogenous Nitric Oxide Trapping Agent

Bis(diethyldithiocarbamato-S,S')iron is widely recognized for its utility as a potent trapping agent for endogenous nitric oxide (NO). This property is particularly valuable for the detection and quantification of this transient signaling molecule in biological systems. The mechanism of this interaction hinges on the formation of a stable paramagnetic mononitrosyl-iron complex (MNIC).

The core of this mechanism involves the reaction of the ferrous iron [Fe(II)] center in the bis(diethyldithiocarbamato) complex with nitric oxide. This reaction results in the formation of a stable adduct, [Fe(II)(DETC)₂NO]. This newly formed complex is paramagnetic, meaning it has unpaired electrons, which makes it readily detectable by electron paramagnetic resonance (EPR) spectroscopy. The characteristic EPR signal of the [Fe(II)(DETC)₂NO] complex serves as a reliable indicator of the presence and quantity of nitric oxide in a given biological sample.

The efficiency of this compound as a nitric oxide trap is attributed to the high affinity of the ferrous iron center for the NO radical. This interaction is swift and results in a stable complex, which is crucial for accurately measuring the fleeting existence of nitric oxide in biological environments. The lipophilic nature of the diethyldithiocarbamate (B1195824) ligand facilitates the penetration of the complex into cellular membranes, allowing for the trapping of intracellularly generated nitric oxide.

It is important to note that the redox chemistry of iron-dithiocarbamate complexes can be complex within biological systems. The ferrous [Fe(II)] state is essential for the efficient trapping of nitric oxide to form the paramagnetic adduct. However, the potential for oxidation of the iron center to the ferric [Fe(III)] state exists, which can influence the nitric oxide trapping efficacy.

Table 1: Key Features of this compound as a Nitric Oxide Trapping Agent

FeatureDescription
Mechanism Reaction of the Fe(II) center with nitric oxide to form a stable paramagnetic adduct.
Product Mononitrosyl-iron complex, [Fe(II)(DETC)₂NO].
Detection Method Electron Paramagnetic Resonance (EPR) Spectroscopy.
Key Property High affinity of the ferrous iron for the nitric oxide radical, leading to a stable complex.
Cellular Access The lipophilic nature of the ligand allows for intracellular nitric oxide trapping.

Molecular Mechanisms of Interaction with Biomolecules (e.g., Proteasome Inhibition in vitro at a mechanistic level)

The interaction of this compound with biomolecules extends beyond nitric oxide. In vitro studies have explored its potential to modulate the function of the proteasome, a critical cellular machinery responsible for protein degradation.

The 26S proteasome is a large protein complex with a 20S core particle that houses the catalytic activity. This core particle has three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like, located at the β5, β2, and β1 subunits, respectively. Research has indicated that iron, in a more general sense, can impair the chymotrypsin-like activity of the proteasome. nih.gov

The proposed mechanism for this inhibition by iron is through a reversible, steric interference with the catalytic site rather than through oxidative damage to the proteasome subunits. nih.gov This suggests that the iron ion, potentially as part of a complex like this compound, could physically block the active site of the β5 subunit, thereby preventing the binding and degradation of protein substrates. nih.gov The reversible nature of this inhibition implies that the removal of the iron complex can restore the proteasome's function. nih.gov

While these findings provide a foundational understanding, it is important to acknowledge that much of the research has focused on the broader class of dithiocarbamate (B8719985) complexes or iron ions in general. The specific molecular interactions and the precise binding orientation of this compound within the catalytic pocket of the proteasome's β5 subunit warrant further detailed investigation through methods like X-ray crystallography or computational modeling.

Table 2: Mechanistic Aspects of Proteasome Inhibition

AspectDescription
Target The 20S core particle of the 26S proteasome.
Inhibited Activity Primarily the chymotrypsin-like activity associated with the β5 subunit. nih.gov
Proposed Mechanism Reversible steric hindrance of the catalytic active site. nih.gov
Nature of Inhibition Non-oxidative, physical blockage of the active site. nih.gov
Research Gap Specific molecular details of the interaction between this compound and the proteasome active site.

Magnetic Analogs of Heme Iron Proteins

Heme iron proteins, such as hemoglobin and myoglobin, are central to a vast array of biological functions, including oxygen transport and electron transfer. A key feature of these proteins is the iron-containing porphyrin ring, which can exist in different spin states depending on its oxidation state and ligand coordination. This variability in spin state is crucial for their biological activity.

Iron(III) tris(diethyldithiocarbamate), a related compound, is known to exhibit a phenomenon called spin crossover, where it can transition between a low-spin and a high-spin state in response to changes in temperature. nih.gov This magnetic behavior is analogous to the spin state changes observed in heme iron proteins. For instance, the iron in deoxyhemoglobin is in a high-spin ferrous state, which transitions to a low-spin state upon oxygen binding.

The ability of iron dithiocarbamate complexes to mimic this spin crossover behavior makes them valuable as magnetic analogs for studying the fundamental principles of spin transitions in biological systems. While direct studies using this compound as a functional magnetic analog of a specific heme protein are not extensively documented, the magnetic properties of the broader class of iron dithiocarbamates provide a basis for such comparisons. Spectroscopic techniques, such as Mössbauer spectroscopy and magnetic susceptibility measurements, are instrumental in characterizing these spin states and their transitions, offering insights into the electronic structure and reactivity of the iron center, which can be extrapolated to understand the more complex heme protein systems.

Interactions with Other Biological Systems (mechanistic focus only)

Beyond its interactions with nitric oxide and the proteasome, mechanistic studies have suggested that the diethyldithiocarbamate (DDTC) ligand and its metal complexes can influence other biological pathways.

One area of investigation is the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a critical role in inflammation and cell survival. In vitro studies have shown that DDTC can suppress the NF-κB signaling pathway. nih.govwaocp.org The proposed mechanism involves the inhibition of the proteasomal degradation of IκBα, the inhibitory protein of NF-κB. waocp.org By preventing IκBα degradation, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of its target genes. nih.govwaocp.org While these studies primarily focus on the DDTC ligand, the involvement of a metal complex like this compound could modulate this activity.

Furthermore, DDTC has been shown to inhibit the catalytic activity of xanthine (B1682287) oxidase, an enzyme that generates superoxide (B77818) radicals. nih.gov The mechanism of this inhibition is believed to be a direct interaction with the enzyme, leading to a blockage of its catalytic function. nih.gov This interaction highlights the potential of dithiocarbamate complexes to modulate cellular redox environments through the inhibition of superoxide-generating enzymes.

Additionally, the inhibitory effects of dithiocarbamates on superoxide dismutase (SOD), particularly the copper-zinc superoxide dismutase (Cu,Zn-SOD), have been noted. researchgate.net This inhibition can lead to an increase in intracellular superoxide levels, which can have various downstream effects on cellular signaling and viability. The mechanism is thought to involve the chelation of the copper ion from the active site of the enzyme by the dithiocarbamate ligand.

It is crucial to emphasize that while these studies provide valuable mechanistic insights, they often focus on the diethyldithiocarbamate ligand itself. The precise role and contribution of the iron center in this compound in these specific interactions require more targeted research.

Advanced Analytical and Methodological Developments in Bis Diethyldithiocarbamato S,s Iron Research

Chromatographic Techniques for Separation and Analysis

Chromatographic methods, particularly reversed-phase high-performance liquid chromatography (RP-HPLC), have been effectively employed for the separation and analysis of metal dithiocarbamate (B8719985) complexes. While specific studies focusing solely on Bis(diethyldithiocarbamato-S,S')iron are not extensively detailed in the provided search results, the methodology has been successfully applied to analogous iron(III) dithiocarbamate complexes.

Researchers have utilized C18 columns for the separation of various metal dithiocarbamate chelates. researchgate.netutas.edu.au The mobile phase composition is a critical parameter in achieving effective separation. A common mobile phase for these types of separations consists of a mixture of methanol (B129727), acetonitrile (B52724), and water. utas.edu.au For instance, the separation of iron(III) dihexyldithiocarbamate has been achieved using a mobile phase of methanol and a solution of the ligand in acetonitrile (70:30 v/v). researchgate.net

One study highlighted that the diethyldithiocarbamate (B1195824) complexes of several metals, including iron(III), can present challenges such as poor peak shape. This was attributed to substitution reactions with nickel from the stainless steel components of the chromatography system. To mitigate this, conditioning the column with a concentrated mixture of the complexes or by flushing with a solution of disodium (B8443419) ethylenediaminetetraacetate (B1237979) (EDTA) and adding a small concentration of EDTA to the mobile phase has been shown to be effective. utas.edu.au

Table 1: Chromatographic Conditions for the Analysis of a Mixture of Metal Dithiocarbamate Chelates, Including Iron(III)

ParameterConditions
Column C18
Mobile Phase Methanol : Acetonitrile-Ligand (70:30 v/v, 3.6 x 10⁻⁴ M)
Flow Rate 2 mL/minute
Detection Wavelength 282 nm
Retention Time for Iron(III) Chelate 3.77 minutes

This data is for a mixture of metal dihexyldithiocarbamate chelates, demonstrating the applicability of the technique to iron dithiocarbamate complexes. researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric analysis (TGA) is a fundamental technique for assessing the thermal stability and decomposition profile of this compound and related compounds. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Studies on iron(III) dithiocarbamate complexes reveal that their thermal decomposition often leads to the formation of iron sulfides. The decomposition of tris(N,N-diethyldithiocarbamato)iron(III) occurs in a single step between approximately 270°C and 330°C. In contrast, the thermal decomposition of the diaryl-dithiocarbamate analogue, [Fe{S₂CN(p-MeC₆H₄)₂}₃], begins at a lower temperature of around 160°C and proceeds in a more complex, three-step process.

The final residue from the thermal decomposition of these complexes is typically an iron sulfide (B99878), though the exact stoichiometry can vary. For example, the decomposition of a heterocyclic dithiocarbamato-iron(III) complex yielded a residue of 15.7%, which corresponds to the theoretical percentage of FeS (16.4%).

Table 2: Thermal Decomposition Data for Selected Iron Dithiocarbamate Complexes

CompoundDecomposition Temperature (°C)Decomposition StepsFinal Residue (% of initial mass)
[Fe(S₂CNEt₂)₃] ~270 - 3301~21% (corresponds to FeS)
[Fe{S₂CN(p-MeC₆H₄)₂}₃] Starts at ~1603Significantly higher than expected for FeS or FeS₂
Heterocyclic dithiocarbamato-iron(III) complex (1) 210 and 304215.7% (corresponds to FeS)

Combined Analytical Systems (e.g., TGA-GC/MS-FTIR)

To gain a more comprehensive understanding of the thermal decomposition process, TGA can be coupled with other analytical techniques such as gas chromatography-mass spectrometry (GC/MS) and Fourier-transform infrared spectroscopy (FTIR). This hyphenated approach, known as evolved gas analysis (EGA), allows for the identification of the gaseous products released during decomposition.

In a study of a heterocyclic dithiocarbamato-iron(III) complex, the decomposition mechanism was investigated using a combination of TGA and GC/MS. The GC/MS analysis of the evolved gases confirmed a two-step decomposition process. The first step involved the elimination of one of the dithiocarbamate ligands, which was identified by its mass-to-charge ratio (m/z) of 160. The second step was the complete removal of the remaining organic components (m/z 290), leading to the formation of FeS as the final product (m/z 86). Such combined systems are invaluable for elucidating complex reaction pathways that occur during thermal degradation.

In Situ X-ray Absorption Spectroscopy (XAS)

In situ X-ray absorption spectroscopy (XAS) is a powerful technique for probing the local electronic and geometric structure of the absorbing atom in real-time during a chemical reaction. This method has been instrumental in understanding the decomposition pathway of iron dithiocarbamate complexes.

An in situ XAS study on the decomposition of [Fe(S₂CNⁱBu₂)₃] in oleylamine (B85491) revealed that upon heating, the initial step is the coordination of the amine solvent. At approximately 60°C, a reduction of the iron center from Fe(III) to Fe(II) occurs, which is accompanied by the proposed elimination of thiuram disulfide. This reduction triggers a substitution reaction on the dithiocarbamate ligand backbone by oleylamine, leading to the in situ formation of a primary dithiocarbamate derivative, [Fe(RNH₂)₂(S₂CNHR)₂]. This intermediate then extrudes isothiocyanate (RNCS) to form the molecular precursors that ultimately yield iron sulfide nanomaterials. These findings provide direct mechanistic evidence for the chemical transformations occurring at the molecular level during the thermal decomposition process.

Electrochemical Studies (e.g., Cyclic Voltammetry)

Electrochemical techniques, particularly cyclic voltammetry (CV), are essential for investigating the redox properties of this compound. These studies provide insights into the electron transfer processes and the stability of different oxidation states of the iron center.

The strongly electron-donating nature of the dithiocarbamate ligands allows for the oxidation of iron(III) tris(dithiocarbamate) complexes at relatively mild potentials to produce stable iron(IV) derivatives of the form [Fe(S₂CNR₂)₃]⁺.

Cyclic voltammetry studies on iron complexes of N-(dithiocarboxy)sarcosine and N-methyl-d-glucamine dithiocarbamate have been performed to determine their electrode potentials. At a pH of 7.4, the electrode potentials for these complexes were found to be 56 mV and -25 mV, respectively. These studies also demonstrated that the iron in these complexes can cycle between the Fe(II) and Fe(III) oxidation states. The photolysis of tris(diethyldithiocarbamato)iron(III) can also induce a reduction to a stable iron(II) complex.

Table 3: Electrochemical Data for Selected Iron Dithiocarbamate Complexes

CompoundTechniqueMeasured Potential (mV)Conditions
Iron complex of N-(dithiocarboxy)sarcosine Cyclic Voltammetry56pH 7.4
Iron complex of N-methyl-d-glucamine dithiocarbamate Cyclic Voltammetry-25pH 7.4

Future Research Directions and Perspectives

Exploration of Novel Derivatives and Analogues

A significant future direction lies in the synthesis and characterization of new derivatives and analogues of bis(diethyldithiocarbamato-S,S')iron. While the parent compound has been well-studied, modifying its peripheral chemical structure can unlock new properties and functionalities. Research has already shown that the dimeric iron(II) complex, [Fe(S₂CNEt₂)₂]₂, can react to form a variety of monomeric derivatives. wikipedia.org For instance, it can add ligands like 9,10-phenanthroline (phen) or 2,2'-bipyridine (B1663995) (bipy) to form octahedral complexes. wikipedia.orgucl.ac.uk Further exploration could involve a wider array of N-donor ligands to fine-tune the electronic and steric environment around the iron center.

Another promising avenue is the synthesis of derivatives with different dithiocarbamate (B8719985) ligands. While the diethyldithiocarbamate (B1195824) ligand is common, substituting the ethyl groups with other alkyl or aryl groups can significantly impact the compound's properties. For example, diaryldithiocarbamate iron complexes are being explored as alternatives to dialkyl derivatives for use as single-source precursors in materials synthesis. kcl.ac.uk Additionally, the creation of adducts with small molecules like nitric oxide (NO) and carbon monoxide (CO) to form nitrosyl and carbonyl complexes, respectively, has been demonstrated and warrants further investigation with a broader range of reactants. wikipedia.org The development of prodrugs, such as the saccharide-linked diethyldithiocarbamate derivatives designed to enhance stability and solubility, showcases an innovative approach to creating functional analogues, even if their primary application involves other metals like copper. nih.govresearchgate.net

Parent Compound Reactant/Modification Resulting Derivative/Analogue Potential Research Focus
[Fe(S₂CNEt₂)₂]₂9,10-phenanthroline (phen)Fe(S₂CNEt₂)₂(phen) wikipedia.orgExploring a wider range of N-heterocyclic ligands.
[Fe(S₂CNEt₂)₂]₂3,4-Bis(trifluoromethyl)-1,2-dithiete (B13424082)Fe(IV) dithiolene complex wikipedia.orgInvestigating reactions with other sulfur-rich fragments.
[Fe(S₂CNEt₂)₂]₂Nitric Oxide (NO)Fe(S₂CNEt₂)₂NO wikipedia.orgStudying the kinetics and biological relevance of NO trapping.
[Fe(S₂CNEt₂)₂]₂Carbon Monoxide (CO)Fe(S₂CNEt₂)₂(CO)₂ wikipedia.orgExploring catalytic applications of carbonyl derivatives.
Iron(II) precursorDiaryldithiocarbamate ligands[Fe(S₂CNAr₂)₃] kcl.ac.ukTuning precursor properties for nanomaterial synthesis.
DiethyldithiocarbamateSaccharide linkageSaccharide-DDC prodrugs nih.govresearchgate.netDesigning iron-specific prodrugs with enhanced bioavailability.

Deeper Understanding of Structure-Property Relationships

A fundamental goal of future research is to establish a more profound understanding of the relationship between the molecular structure of iron dithiocarbamate complexes and their resulting physical and chemical properties. A classic example in the related iron(III) series is the phenomenon of spin crossover (SCO), where the magnetic properties of the complex are highly sensitive to temperature and the nature of the amine substituents on the dithiocarbamate ligand. wikipedia.org For instance, in Fe(Et₂dtc)₃, X-ray crystallography has revealed a direct correlation between the Fe-S bond length and the spin state of the iron center at different temperatures. wikipedia.org

Future work should aim to establish similar clear relationships for this compound and its derivatives. Research has shown that seemingly small structural changes, such as altering the counter-ion in cationic Fe(III) complexes like [Fe(DEDTC)₂(dppe)]⁺, can switch the magnetic interactions from ferromagnetic to weakly antiferromagnetic. researchgate.net Understanding the subtle interplay of steric and electronic effects will be crucial. For related organometallic iron complexes, it has been noted that while bond parameters are often dictated by steric hindrance, the introduction of certain groups, like a phenyl ligand, can introduce significant electronic effects. researchgate.net A systematic study involving a series of derivatives with graduated changes in ligand size and electronic character, coupled with detailed crystallographic, spectroscopic, and magnetic analyses, will be essential to build predictive models linking molecular structure to macroscopic properties.

Advanced Computational Modeling for Predictive Design

Computational chemistry offers a powerful tool for predicting the properties and reactivity of new compounds, thereby guiding synthetic efforts. Future research will increasingly rely on advanced computational modeling to accelerate the design of novel this compound derivatives. Methods like Density Functional Theory (DFT) have already been successfully applied to optimize the molecular structure of [Fe(DDTC)₂] and to correlate calculated vibrational and electronic spectra with experimental results. ssrn.com

The predictive power of these models can be extended significantly. Natural Bond Orbital (NBO) analysis, for example, provides deep insights into intramolecular charge transfer interactions and electronic mobility, which are key to understanding the reactivity and electronic properties of the complex. ssrn.com Such analyses can help explain observed phenomena like Ligand-to-Metal Charge Transfer (LMCT), Metal-to-Ligand Charge Transfer (MLCT), and d-d electronic transitions. ssrn.com Furthermore, computational modeling is invaluable for mapping reaction pathways and calculating activation barriers, as demonstrated in studies of related iron complexes. nih.gov By building robust and validated computational models, researchers can screen potential derivatives for desired properties—such as specific electronic transitions for optical applications or low activation barriers for catalysis—before committing to complex and time-consuming synthetic procedures.

Computational Method Application Key Insights Future Potential
Density Functional Theory (DFT)Molecular structure optimization ssrn.comAccurate prediction of bond lengths and angles.High-throughput screening of virtual derivative libraries.
DFT / Time-Dependent DFTVibrational/Electronic spectra calculation ssrn.comCorrelation with experimental IR, Raman, and UV-Vis spectra; assignment of electronic transitions (LMCT, MLCT).Predictive design of compounds with specific optical properties.
Natural Bond Orbital (NBO) AnalysisInvestigation of electronic mobility ssrn.comUnderstanding of intramolecular charge transfer, orbital overlaps, and electronic distribution.Rationalizing and predicting electronic behavior and reactivity.
Reaction Pathway ModelingMechanistic elucidation nih.govCalculation of transition states and activation energy barriers for chemical reactions.Predicting the feasibility and outcomes of novel reaction pathways.

Mechanistic Elucidation of Reactivity Pathways

A thorough understanding of the reaction mechanisms of this compound is crucial for controlling its chemical transformations and designing new applications. The compound is known to undergo several types of reactions, including ligand addition and oxidation. wikipedia.orgwikipedia.org Future research should focus on detailed kinetic and mechanistic studies of these pathways. For example, the reaction with nitric oxide to form Fe(dtc)₂NO is an efficient chemical trapping process, but a deeper mechanistic understanding could enhance its application in detecting NO. wikipedia.org

Investigating the redox chemistry is particularly important. The accessibility of multiple oxidation states (Fe(II), Fe(III), and Fe(IV)) has been demonstrated through cyclic voltammetry. researchgate.net Elucidating the factors that control these electron transfer processes is key to designing new catalysts or redox-active materials. Mechanistic studies on related iron-oxo complexes have revealed complex decay pathways, including intramolecular C-H activation and the formation of oxido-bridged diiron intermediates. nih.gov Similar detailed investigations into the reactivity of this compound, particularly its oxidation products, could uncover novel catalytic cycles for challenging chemical transformations.

Development of Targeted Materials Synthesis Strategies

Iron dithiocarbamate complexes have shown significant promise as single-source precursors (SSPs) for the synthesis of iron sulfide (B99878) nanomaterials. kcl.ac.uk A major future direction is the development of more controlled and targeted synthesis strategies to produce materials with specific phases, sizes, and morphologies. The thermal decomposition of complexes like [Fe(S₂CNEt₂)₃] is a known route to iron sulfides, and research is expanding to include diaryl derivatives to tune the decomposition temperature and process. kcl.ac.uk

Future work could focus on immobilizing these complexes on solid supports, such as silica-coated magnetic nanoparticles, to create well-defined, recoverable catalysts or material precursors. nih.gov This approach allows for the creation of heterogeneous systems that combine the reactivity of the molecular complex with the practical advantages of a solid-state material. By carefully designing the precursor complex and controlling the synthesis conditions (e.g., solvent, temperature, capping agents), it may be possible to selectively synthesize different iron sulfide phases like pyrite (B73398) (FeS₂) or greigite (Fe₃S₄), each with distinct properties and applications in areas like photovoltaics and electrocatalysis. kcl.ac.uk

Expanding Mechanistic Biological Research (excluding human trials)

The interaction of iron dithiocarbamate complexes with biological molecules is a rich area for future research. A well-established application is the use of iron diethyldithiocarbamate as a spin trap for the detection of nitric oxide (NO) in biological systems. dntb.gov.ua The formation of the stable Fe(dtc)₂NO complex allows for the quantification of NO, a critical signaling molecule. wikipedia.org Future research could focus on developing more sensitive and specific detection methods based on this chemistry, perhaps using colloidal formulations of the complex to improve its utility in vascular and cellular studies. dntb.gov.ua

Furthermore, the diethyldithiocarbamate (DDC) ligand itself is the active metabolite of the drug Disulfiram. While its anticancer activity is most famously associated with its copper complex, the underlying mechanisms of how DDC interacts with cellular machinery are of fundamental importance. nih.govresearchgate.net Mechanistic studies, excluding human trials, could explore the interaction of iron-DDC complexes with biological targets. Research into the copper analogue has shown that it inhibits key cellular pathways like the proteasome and NF-κB signaling. nih.gov Investigating whether iron complexes of DDC can modulate these or other pathways in vitro could open new avenues for understanding the biological activity of this important ligand and its metal complexes.

Q & A

Basic Research Questions

Q. What methodological considerations are critical for synthesizing high-purity Bis(diethyldithiocarbamato-S,S')iron?

  • Answer : Optimal synthesis involves reacting iron salts (e.g., FeCl₃) with sodium diethyldithiocarbamate under inert conditions to prevent oxidation. Solvent choice (e.g., ethanol vs. acetonitrile) and temperature control (20–40°C) significantly impact yield and purity. Post-synthesis purification via recrystallization or column chromatography is essential. Characterization by elemental analysis and FT-IR ensures ligand coordination (C–S and C–N stretching bands at ~950–1050 cm⁻¹) .

Q. Which spectroscopic techniques are most effective for characterizing the electronic structure of this compound?

  • Answer : UV-Vis spectroscopy identifies d–d transitions (λmax ~500–600 nm), while EPR spectroscopy determines oxidation states (e.g., Fe³⁺ vs. Fe²⁺). X-ray crystallography resolves the octahedral geometry, with bond lengths (Fe–S: ~2.3–2.5 Å) confirming ligand coordination. Magnetic susceptibility measurements (SQUID) assess paramagnetic behavior .

Q. How does solvent polarity influence the stability of this compound?

  • Answer : Polar aprotic solvents (e.g., DMSO) enhance stability by reducing ligand displacement. Accelerated degradation studies (via TGA/DSC) under varying solvents show decomposition temperatures correlate with solvent dielectric constants. Kinetic stability is assessed using UV-Vis monitoring of absorbance decay over time .

Advanced Research Questions

Q. How can discrepancies in magnetic moment data for this compound be resolved?

  • Answer : Conflicting magnetic data may arise from impurities or mixed oxidation states. Methodological solutions include:

  • Sample Purity : Recrystallization followed by ICP-MS to quantify trace metals.
  • Multi-Technique Validation : Cross-referencing EPR (zero-field splitting parameters) with Mössbauer spectroscopy (quadrupole splitting).
  • Computational Modeling : DFT calculations to predict spin states (e.g., high-spin vs. low-spin Fe³⁺) .

Q. What mechanistic insights can DFT calculations provide about the catalytic activity of this compound in redox reactions?

  • Answer : DFT studies (e.g., B3LYP/6-311G**) model transition states during ligand-substrate interactions. Key findings include:

  • Electron Transfer Pathways : Fe–S bond elongation during oxidation.
  • Catalytic Cycles : Free energy profiles for proposed intermediates.
  • Ligand Effects : Ethyl group substituents modulate redox potentials (ΔE ~0.2–0.5 V) .

Q. How do polymorphic variations in this compound crystals impact their properties?

  • Answer : Polymorphs (e.g., monoclinic vs. triclinic) are identified via PXRD and thermal analysis (DSC). Differences in packing density alter:

  • Catalytic Efficiency : Surface area measurements (BET) correlate with activity in oxidation reactions.
  • Optical Properties : Shifted UV-Vis absorption edges due to varying π–π interactions.
  • Stability : Solvent-mediated phase transitions tracked via in-situ Raman spectroscopy .

Methodological Guidelines

  • Contradiction Analysis : Use error propagation models to assess measurement uncertainties (e.g., ±0.02 Å in XRD bond lengths). Triangulate data from spectroscopy, crystallography, and computational outputs .
  • Ethical Considerations : Ensure data transparency by sharing raw crystallographic files (CIF) in public repositories. Address AI-driven analysis biases via cross-validation with experimental results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.